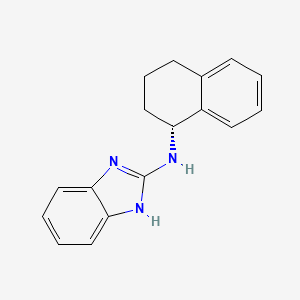![molecular formula C25H28O7 B1245633 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one is a natural product found in Dorstenia mannii with data available.
Scientific Research Applications
Cytotoxic and Anticancer Properties
Studies have identified the cytotoxic properties of related 4-phenylcoumarin compounds against various human cancer cell lines, suggesting potential anticancer applications. For example, compounds isolated from Marila pluricostata leaves showed cytotoxicity against MCF-7, H-460, and SF-268 human cancer cell lines (López-Pérez et al., 2005). Additionally, new coumarins from Kielmeyera albopunctata demonstrated moderate cytotoxicity and activity against Trypanosoma cruzi (Scio et al., 2003).
Synthesis and Structural Analysis
Research on chromane derivatives, closely related to the queried compound, includes synthesis and conformational studies. For instance, the synthesis and structural analysis of chromane derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Ciolkowski et al., 2009).
Antioxidant Properties
Certain 4-hydroxycoumarin derivatives, similar in structure to the queried compound, have demonstrated significant antioxidant activities. This suggests potential applications in areas requiring antioxidant properties (Stanchev et al., 2009).
Pharmaceutical Synthesis
The synthesis of various pharmaceuticals, such as Warfarin analogues, involves the use of similar chromen-2-one derivatives. This indicates the potential of the compound for use in pharmaceutical synthesis (Alonzi et al., 2014).
Anti-Inflammatory Properties
Compounds structurally related to 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one have shown significant anti-inflammatory properties, which could be explored for the compound as well (Patjana et al., 2019).
Antimicrobial Activity
Similar coumarin and dicoumarol derivatives have been investigated for their antimicrobial activities, suggesting the potential of the compound in antimicrobial applications (Regal et al., 2020).
properties
Product Name |
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
|---|---|
Molecular Formula |
C25H28O7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-22(29)21-18(28)11-19(13-6-8-16(26)17(27)9-13)31-24(21)15-10-20(25(3,4)30)32-23(14)15/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3 |
InChI Key |
FMVFFMVMWVSZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(C3)C(C)(C)O)OC(CC2=O)C4=CC(=C(C=C4)O)O)O)C |
synonyms |
dorsmanin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



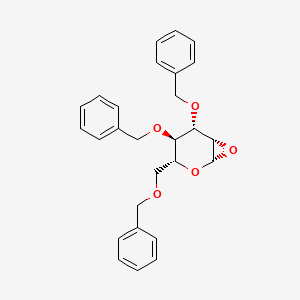
![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)
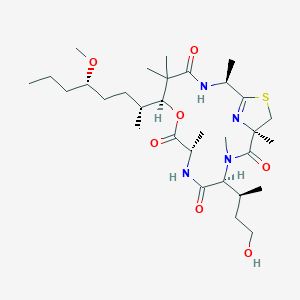
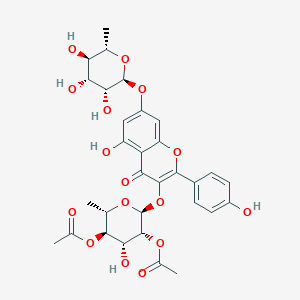
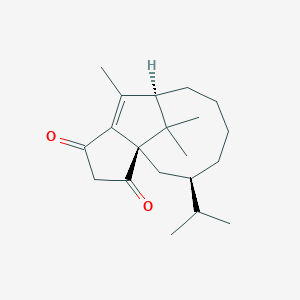
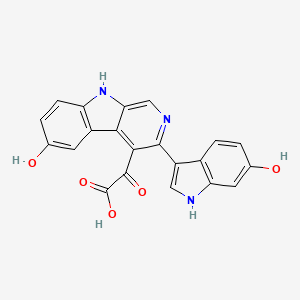
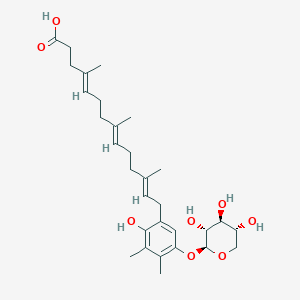
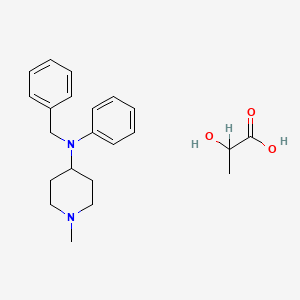
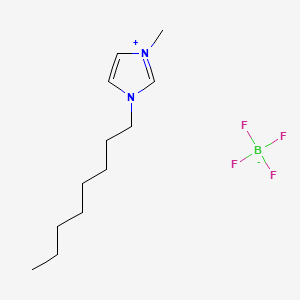
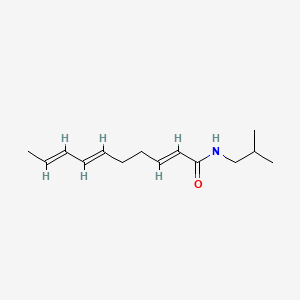
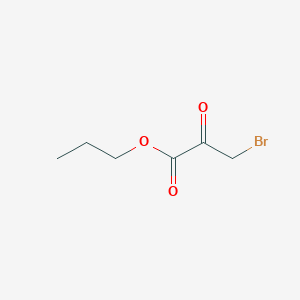
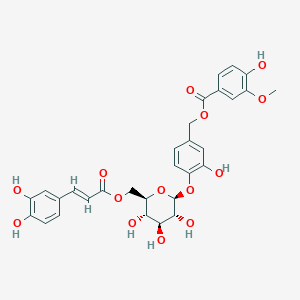
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
